Home > Products > Screening Compounds P67174 > N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE -

N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Catalog Number: EVT-3758415
CAS Number:
Molecular Formula: C21H18N2O5S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the following key steps []:

Molecular Structure Analysis

The molecular structure of N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide features a central sulfonamide group connecting two aromatic rings: a 1,3-benzodioxole ring and a phenyl ring. The phenyl ring is further substituted with a carboxamide group. The molecular structure has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]

Chemical Reactions Analysis

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction, depending on the reaction conditions. The reactivity of the molecule is primarily governed by the presence of the sulfonamide, carboxamide, and aromatic rings. []

3-Amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

  • Compound Description: This compound acts as a β-catenin agonist by inhibiting glycogen synthase kinase 3 beta (GSK-3β). It exhibits significant potential for enhancing fracture healing when delivered via targeted nanoparticles.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a nitro reduction metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is a significant contributor to the overall elimination of venetoclax in humans.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is a major metabolite of venetoclax formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. While primarily metabolized by CYP3A4, it is considered a disproportionate human metabolite.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib (trade name Sprycel, BMS-345825) is a potent pan-Src kinase inhibitor developed from a 2-aminothiazole template. It is currently used in clinical trials for the treatment of chronic myelogenous leukemia and exhibits oral efficacy in inhibiting proinflammatory cytokines.

Methyl 3-(2-Quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

  • Compound Description: Wy-48,422 is a hydroxamic acid derivative exhibiting potent leukotriene D4 (LTD4) antagonist activity. It effectively inhibits LTD4-induced bronchoconstriction and shows promise as an oral therapeutic for asthma.

N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

  • Compound Description: Wy-49,353 is a sulfonyl carboxamide derivative that acts as a potent leukotriene D4 (LTD4) antagonist. It demonstrates high efficacy in inhibiting both LTD4- and ovalbumin-induced bronchoconstriction in animal models, showcasing its potential as a therapeutic agent for asthma.

3-(2-Quinolinylmethoxy)benzeneacetic Acid (Wy-46,016)

  • Compound Description: Wy-46,016, a carboxylic acid derivative, serves as an intermediate compound in the synthesis of LTD4 antagonists. While demonstrating inhibitory activity against LTD4-induced bronchoconstriction, its potency as an antagonist is comparatively lower than other related compounds.

2-[[3-(1H-Tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

  • Compound Description: Wy-49,451, a tetrazole derivative, demonstrates potent inhibitory activity against LTD4- and ovalbumin-induced bronchoconstriction, highlighting its potential as a therapeutic agent for asthma. Its efficacy as a leukotriene D4 (LTD4) antagonist is promising for further development.

tert-Butyl (2S,3R)-4-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

  • Compound Description: This compound exhibits anti-malarial activity, highlighting its potential in developing new treatments for this disease. Its structural features, including the hydroxyl group, benzyl group, and methylene substituents, are crucial for its activity.

(2S,3R)-4-(4-Nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (2)

  • Compound Description: Compound 2, despite sharing structural similarities with Compound 1, lacks anti-malarial activity. This difference in activity underscores the importance of specific structural elements in determining biological function.

(2S,3R)-4-(4-(Benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

  • Compound Description: Compound 3, a dihydrated salt derivative, displays anti-malarial activity, emphasizing the potential of this class of compounds in antimalarial drug development. The presence of the benzodioxole moiety and the specific arrangement of substituents contribute to its activity.

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: This series of 1,4-dihydropyridine derivatives were synthesized via S-alkylation of N-methylmorpholinium 5-[(2,4-dichlorophenyl)carbamoyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate. These compounds exhibited significant anti-exudative and anti-inflammatory activity in rat models, highlighting their potential as therapeutic agents.

3,5-Dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide (5e)

  • Compound Description: This phenylaminosulfanyl-1,4-naphthoquinone derivative displayed potent cytotoxic activity against human cancer cell lines (A549, HeLa, and MCF-7) with low toxicity in normal human kidney HEK293 cells. Compound 5e induces apoptosis and arrests the cell cycle at the G1 phase, suggesting potential as an anti-cancer agent.

N-(4-((4-((1,4-Dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)-3,5-dinitrobenzamide (5f)

  • Compound Description: Compound 5f, another phenylaminosulfanyl-1,4-naphthoquinone derivative, exhibits remarkable cytotoxic activity against various cancer cell lines with low toxicity in normal cells. Similar to compound 5e, it induces apoptosis and cell cycle arrest at the G1 phase, making it a potential anti-cancer agent.

N-(4-((4-((1,4-Dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide (5p)

  • Compound Description: Compound 5p, belonging to the phenylaminosulfanyl-1,4-naphthoquinone class, displays remarkable cytotoxic activity against various cancer cell lines. It effectively induces apoptosis, arrests the cell cycle at the G1 phase, and exhibits low toxicity in normal human cells, making it a promising candidate for anticancer drug development.

Properties

Product Name

N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C21H18N2O5S/c1-14-2-5-17(6-3-14)23-29(25,26)18-9-7-16(8-10-18)22-21(24)15-4-11-19-20(12-15)28-13-27-19/h2-12,23H,13H2,1H3,(H,22,24)

InChI Key

DYYWWNQCUJUUJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.